molecular formula C3H3ClN2 B178544 3-chloro-1H-pyrazole CAS No. 14339-33-4

3-chloro-1H-pyrazole

Cat. No.: B178544
CAS No.: 14339-33-4
M. Wt: 102.52 g/mol
InChI Key: IJPFBRONCJOTTA-UHFFFAOYSA-N
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Description

3-chloro-1H-pyrazole: is a heterocyclic compound with the molecular formula C3H3ClN2 . It is a derivative of pyrazole, characterized by the presence of a chlorine atom at the third position of the pyrazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Scientific Research Applications

Chemistry:

3-chloro-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology:

In biological research, this compound derivatives have been investigated for their potential as enzyme inhibitors. These compounds can modulate the activity of specific enzymes, making them valuable tools in the study of biochemical pathways .

Medicine:

This compound and its derivatives have shown promise in medicinal chemistry. They are being explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The ability to selectively modify the pyrazole ring allows for the design of compounds with improved pharmacological properties .

Industry:

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the production of dyes, pigments, and polymers .

Safety and Hazards

3-chloro-1H-pyrazole is considered hazardous. It can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Pyrazole-containing compounds, including 3-chloro-1H-pyrazole, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Mechanism of Action

Target of Action

Pyrazoles, including 3-chloro-1H-pyrazole and 5-chloro-1H-pyrazole, are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .

Mode of Action

The mode of action of pyrazoles involves their interaction with their targets, which can be influenced by their structural properties. Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .

Biochemical Pathways

Pyrazoles have been found to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . This suggests that they may interact with a variety of biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of similar pyrazole derivatives have been predicted through in silico methods .

Action Environment

The action of this compound and 5-chloro-1H-pyrazole can be influenced by environmental factors. For instance, the associations between pyrazole molecules can depend strongly on the type of solvent, since more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than formation of pyrazole-pyrazole clusters .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-chloro-1H-pyrazole typically involves the chlorination of pyrazole. One common method is the reaction of pyrazole with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired position .

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions:

3-chloro-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydride (NaH), amines, thiols, alkoxides.

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products:

    Substitution: 3-amino-1H-pyrazole derivatives.

    Oxidation: Pyrazole-3-carboxylic acid.

    Reduction: Pyrazoline derivatives.

Comparison with Similar Compounds

    3-bromo-1H-pyrazole: Similar to 3-chloro-1H-pyrazole but with a bromine atom instead of chlorine.

    3-iodo-1H-pyrazole: Contains an iodine atom at the third position.

    3-fluoro-1H-pyrazole: Features a fluorine atom at the third position.

Uniqueness:

This compound is unique due to its balance of reactivity and stability. The chlorine atom provides a good leaving group for substitution reactions while maintaining the overall stability of the pyrazole ring. This makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

5-chloro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPFBRONCJOTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347324
Record name 3-Chloro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14339-33-4
Record name 3-Chloro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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